1-Dodecen-4-ol, 3-methyl-
Description
Structural Classifications and Nomenclature within Alkene-Alcohol Derivatives
The naming and classification of alkene-alcohol derivatives, often called alkenols, follow a systematic set of rules established by the International Union of Pure and Applied Chemistry (IUPAC). These rules ensure that every distinct chemical structure has a unique and unambiguous name. pressbooks.pub The nomenclature is determined by a priority system, where the alcohol (hydroxyl) group takes precedence over the alkene (double bond) group. masterorganicchemistry.com Consequently, the molecule's name will always end with the suffix "-ol" to indicate the alcohol. masterorganicchemistry.com
The IUPAC name 1-Dodecen-4-ol, 3-methyl- can be deconstructed to understand the molecule's structure:
Dodec- : This root indicates that the longest continuous carbon chain in the molecule contains twelve carbon atoms. britannica.com
-en- : This infix signifies the presence of a carbon-carbon double bond. libretexts.org
-ol : This suffix denotes the presence of a hydroxyl (-OH) group, the highest priority functional group in this molecule. cuny.edu
1- : This number indicates that the double bond starts at the first carbon of the chain. britannica.com
4- : This number specifies that the hydroxyl group is attached to the fourth carbon of the chain. cuny.edu
3-methyl- : This indicates that a methyl group (-CH3) is attached as a substituent to the third carbon of the main chain. britannica.com
Alcohols are also classified as primary (1°), secondary (2°), or tertiary (3°) based on the number of carbon atoms attached to the carbon bearing the hydroxyl group. cuny.edunumberanalytics.com In 1-Dodecen-4-ol, 3-methyl- , the carbon at position 4 is bonded to two other carbon atoms (positions 3 and 5), classifying it as a secondary alcohol. cuny.edu This classification is crucial as it influences the alcohol's reactivity. uclan.ac.uk
Significance of Branched Alkenyl Alcohols in Contemporary Organic Chemistry
Branched alkenyl alcohols are valuable compounds in organic chemistry due to their versatility as intermediates in the synthesis of more complex molecules. numberanalytics.commolecularcloud.org Their structural features—a nucleophilic hydroxyl group and an electrophilic double bond—allow them to participate in a wide range of chemical transformations. molecularcloud.orgnumberanalytics.com
Key areas where these compounds are significant include:
Fine Chemicals and Pharmaceuticals : Alcohols are fundamental building blocks in the production of pharmaceuticals and other high-value chemicals. numberanalytics.comnumberanalytics.com The specific structure of a branched alcohol can be a key component in creating a target molecule with a desired shape and functionality.
Fragrance and Flavor Industry : Many alcohols and their derivatives (esters) possess distinct scents. molecularcloud.org Long-chain alcohols are used in the formulation of fragrances and flavors. lookchem.com
Pheromone Synthesis : Long-chain unsaturated alcohols are common components of insect sex pheromones. frontiersin.org The precise structure, including chain length, branching, and double bond position, is critical for biological activity. Research focuses on synthesizing these compounds for use in pest management strategies. frontiersin.org
Polymer and Materials Science : The introduction of methyl branches into polymer chains can significantly alter the material's properties. Branching can affect crystallinity, glass transition temperature (Tg), and hydrophobicity, allowing for the fine-tuning of a polymer's performance for specific applications like coatings. acs.org
Current Research Landscape on Long-Chain Unsaturated Alcohols and Their Analogues
The study of long-chain unsaturated alcohols continues to be an active area of research, driven by both academic curiosity and industrial applications.
Current research often focuses on:
Novel Synthetic Methods : Chemists are constantly seeking more efficient and selective ways to synthesize these molecules. This includes developing new catalytic systems and reaction pathways to control stereochemistry and functional group placement. mdpi.com
Biological Production : There is growing interest in using microorganisms like yeast to produce long-chain fatty alcohols. frontiersin.orgmicrobiologyresearch.orgnih.gov This biotechnological approach offers a potentially sustainable alternative to traditional chemical synthesis from petrochemical sources. rsc.org Research has shown that different yeast strains can produce saturated and, in some cases, unsaturated alcohols, although controlling the exact structure remains a challenge. frontiersin.orgmicrobiologyresearch.org
Physicochemical Properties : Studies investigate how factors like chain length, branching, and the degree of unsaturation affect the physical properties of these alcohols. For instance, unsaturation and branching can influence how the molecules aggregate in solutions and affect membrane fluidity. researchgate.netnih.govjove.com
Industrial Applications : A significant portion of commercially produced fatty alcohols are used to manufacture detergents and surfactants. rsc.orgwikipedia.org Research continues to explore how structural modifications, such as branching, can lead to surfactants with improved performance characteristics. rsc.org
The table below summarizes some properties and research areas related to long-chain unsaturated alcohols.
| Property/Research Area | Description | Significance |
| Synthesis | Development of chemical and biological routes to produce specific alcohol structures. | Enables access to novel compounds for research and industry. mdpi.com |
| Pheromone Activity | Many insect pheromones are long-chain unsaturated alcohols. | Important for developing environmentally friendly pest control methods. frontiersin.org |
| Material Science | Incorporation of branched alcohols into polymers. | Allows for the tuning of material properties like flexibility and water resistance. acs.org |
| Surfactant Production | Conversion of fatty alcohols into derivatives like ethoxylates. | Key components in detergents, emulsifiers, and cosmetics. wikipedia.org |
Structure
3D Structure
Properties
CAS No. |
114067-39-9 |
|---|---|
Molecular Formula |
C13H26O |
Molecular Weight |
198.34 g/mol |
IUPAC Name |
3-methyldodec-1-en-4-ol |
InChI |
InChI=1S/C13H26O/c1-4-6-7-8-9-10-11-13(14)12(3)5-2/h5,12-14H,2,4,6-11H2,1,3H3 |
InChI Key |
PUAYITROFTXNBX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(C(C)C=C)O |
Origin of Product |
United States |
Reaction Mechanisms and Chemical Transformations of 1 Dodecen 4 Ol, 3 Methyl
Mechanistic Insights into Alkene Reactivity and Functional Group Interconversions
The reactivity of the alkene in 1-Dodecen-4-ol, 3-methyl- is characteristic of unsaturated hydrocarbons, primarily involving addition reactions where the π-bond is broken and new single bonds are formed. 182.160.97 The presence of the hydroxyl group and the methyl branch, however, can influence the regioselectivity and stereoselectivity of these reactions.
Functional Group Interconversions:
The hydroxyl group of 1-Dodecen-4-ol, 3-methyl- can be converted into various other functional groups through well-established organic transformations. For instance, it can be transformed into an ester via the Mitsunobu reaction, a versatile method for inverting the stereochemistry of an alcohol. mdpi.com This reaction proceeds through a dehydrative redox process involving an oxidizing agent like diethyl azodicarboxylate (DEAD) and a reducing agent such as triphenylphosphine. mdpi.com
Another common interconversion is the conversion of the alcohol to an alkyl halide. This can be achieved using hydrogen halides (HX), where the reaction mechanism (S_N_1 or S_N_2) depends on the structure of the alcohol. masterorganicchemistry.com For a secondary allylic alcohol like 1-Dodecen-4-ol, 3-methyl-, an S_N_1 pathway involving a carbocation intermediate is likely, which can be prone to rearrangements. masterorganicchemistry.com
Alkene-Specific Reactions:
The double bond in 1-Dodecen-4-ol, 3-methyl- can undergo a variety of addition reactions. One of the most fundamental is hydrogenation , the addition of hydrogen across the double bond to yield the corresponding saturated alcohol, 3-methyl-dodecan-4-ol. This reaction is typically carried out in the presence of a metal catalyst such as platinum, palladium, or nickel. 182.160.97
Hydroformylation , another important industrial reaction, involves the addition of a formyl group (CHO) and a hydrogen atom across the double bond. This reaction, often catalyzed by rhodium complexes, can produce a mixture of regioisomeric aldehydes. nih.gov For a terminal alkene like 1-dodecene, this can lead to both a linear and a branched aldehyde. nih.gov In the case of 1-Dodecen-4-ol, 3-methyl-, hydroformylation would introduce an aldehyde functionality, further expanding its synthetic utility.
Electrophilic and Nucleophilic Reactions of Alkenyl Alcohol Moieties
The dual functionality of 1-Dodecen-4-ol, 3-methyl- allows it to participate in both electrophilic and nucleophilic reactions.
Electrophilic Addition to the Alkene:
The π-bond of the alkene is electron-rich and thus susceptible to attack by electrophiles. The characteristic reaction of alkenes is electrophilic addition. 182.160.97 For example, the reaction with hydrogen halides (HX) proceeds via protonation of the double bond to form a carbocation intermediate, which is then attacked by the halide anion. 182.160.97 The stability of the resulting carbocation determines the regioselectivity of the addition (Markovnikov's rule). In the case of 1-Dodecen-4-ol, 3-methyl-, protonation would likely lead to a secondary carbocation, which could potentially be stabilized by the adjacent hydroxyl group or undergo rearrangement.
Nucleophilic Character of the Alcohol:
The oxygen atom of the hydroxyl group possesses lone pairs of electrons, making it nucleophilic. This allows it to attack electrophilic centers. For instance, in the presence of a strong acid, the hydroxyl group can be protonated to form a good leaving group (water), facilitating substitution or elimination reactions. masterorganicchemistry.com The alcohol can also act as a nucleophile in reactions such as esterification or ether synthesis.
Interaction Between the Functional Groups:
The proximity of the hydroxyl group to the double bond in an allylic arrangement creates opportunities for specific reactions. The hydroxyl group can influence the reactivity of the alkene, and vice versa. For example, in certain reactions, the hydroxyl group can act as an internal nucleophile, leading to cyclization products.
Rearrangement Processes in Methyl-Branched Unsaturated Systems
Carbocation intermediates, which can be formed during various reactions of 1-Dodecen-4-ol, 3-methyl- (e.g., acid-catalyzed dehydration or reaction with hydrogen halides), are prone to rearrangements to form more stable carbocations. masterorganicchemistry.com These rearrangements typically involve 1,2-hydride or 1,2-alkyl shifts. masterorganicchemistry.com
In methyl-branched unsaturated systems, the potential for rearrangement is significant. For example, the acid-catalyzed rearrangement of tertiary α-acetylenic alcohols can lead to α,β-unsaturated ketones (Rupe rearrangement) or α,β-unsaturated aldehydes (Meyer-Schuster rearrangement). wiley-vch.de While 1-Dodecen-4-ol, 3-methyl- is not an acetylenic alcohol, similar principles of carbocation stability and rearrangement apply.
The Cope and Claisen rearrangements are other relevant pericyclic reactions that can occur in unsaturated systems upon heating. masterorganicchemistry.com The Claisen rearrangement, for instance, involves the chemsynthesis.comchemsynthesis.com-sigmatropic rearrangement of an allyl vinyl ether to a γ,δ-unsaturated carbonyl compound. masterorganicchemistry.com While not a direct reaction of 1-Dodecen-4-ol, 3-methyl-, its derivatives could potentially undergo such transformations.
Table 1: Potential Rearrangement Pathways
| Starting Material Derivative | Reaction Condition | Intermediate | Rearranged Product Type |
| Protonated 1-Dodecen-4-ol, 3-methyl- | Acidic | Secondary Carbocation | Tertiary Carbocation (via hydride or methyl shift) |
| Allyl vinyl ether derivative | Heat | Pericyclic transition state | γ,δ-Unsaturated carbonyl |
Oxidation and Reduction Chemistry Relevant to the Alkenyl Alcohol Functionality
The oxidation and reduction of 1-Dodecen-4-ol, 3-methyl- can target either the alcohol or the alkene functionality, or both, depending on the reagents and reaction conditions.
Oxidation:
The oxidation of secondary alcohols typically yields ketones. A variety of oxidizing agents can be employed for this transformation. The presence of the double bond requires careful selection of the reagent to avoid unwanted side reactions. For instance, the versatile oxidant system of methyltrioxorhenium (MTO) with hydrogen peroxide has been shown to selectively oxidize double bonds in natural compounds. mdpi.com The regioselectivity of this oxidation is influenced by the nucleophilicity of the double bonds. mdpi.com In the case of 1-Dodecen-4-ol, 3-methyl-, oxidation could potentially lead to an unsaturated ketone. The Wacker oxidation is another method for oxidizing alkenes, typically terminal alkenes, to carbonyl compounds using a palladium catalyst. google.com
Reduction:
As mentioned earlier, the double bond can be reduced via catalytic hydrogenation to yield the saturated alcohol. 182.160.97 This transformation is generally efficient and selective for the alkene in the presence of an alcohol. Conversely, the carbonyl group of an oxidized derivative (e.g., the corresponding ketone) could be reduced back to the alcohol using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride, potentially with stereochemical control. Deoxydehydration is a reaction that can convert a vicinal diol into an olefin using a reductant. rsc.org
Table 2: Summary of Key Reactions
| Reaction Type | Reagent/Catalyst | Functional Group Targeted | Product Type |
| Hydrogenation | H₂, Pd/C | Alkene | Saturated Alcohol |
| Hydroformylation | CO, H₂, Rh catalyst | Alkene | Aldehyde |
| Oxidation | CrO₃, Pyridine | Alcohol | Ketone |
| Oxidation | MTO/H₂O₂ | Alkene | Epoxide or Ketone |
| Esterification (Mitsunobu) | DEAD, PPh₃, Carboxylic Acid | Alcohol | Ester |
| Alkyl Halide Formation | HX | Alcohol | Alkyl Halide |
Advanced Spectroscopic and Chromatographic Characterization of 1 Dodecen 4 Ol, 3 Methyl
Chromatographic Separation Techniques for Complex Mixtures
Chromatographic techniques are essential for isolating individual components from complex mixtures, such as essential oils or insect pheromone extracts, before their identification.
Gas Chromatography (GC) for Volatile Compound Profiling
Gas chromatography is a cornerstone technique for the analysis of volatile and semi-volatile compounds. In the analysis of insect pheromones and essential oils, GC is used to separate individual constituents based on their boiling points and interactions with the stationary phase of the GC column. scielo.org.mxms-editions.cl The retention time, the time it takes for a compound to travel through the column, is a key parameter for identification. However, for more reliable identification, retention times are often converted to retention indices, such as the Kovats retention index, which normalizes retention times to those of n-alkane standards. dergipark.org.tr This allows for comparison of data across different instruments and laboratories.
For compounds similar to 1-Dodecen-4-ol, 3-methyl-, a non-polar column like a DB-5 (5% phenyl-methylpolysiloxane) is often used for initial screening. ms-editions.cl The oven temperature is typically programmed to ramp up, allowing for the separation of compounds with a wide range of boiling points. scielo.org.mx
Table 1: Typical GC Parameters for Volatile Compound Profiling
| Parameter | Typical Value/Condition |
| Column Type | Fused silica (B1680970) capillary column (e.g., DB-5, HP-5) |
| Column Dimensions | 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness |
| Carrier Gas | Helium or Hydrogen |
| Injection Mode | Splitless or Split |
| Temperature Program | e.g., 60°C hold for 2 min, then ramp at 5°C/min to 240°C |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
Two-Dimensional Gas Chromatography (GC×GC) for Enhanced Isomer Resolution
For highly complex samples containing numerous isomers with similar chemical properties, one-dimensional GC may not provide adequate separation. chromatographyonline.com Comprehensive two-dimensional gas chromatography (GC×GC) offers significantly enhanced resolution by subjecting the effluent from the first column to a second, shorter column with a different stationary phase. gcms.cznih.govbeilstein-journals.org This results in a two-dimensional chromatogram where structurally related compounds, such as different classes of terpenes, often appear in distinct regions, facilitating their identification. nih.govresearchgate.net
The analysis of essential oils, which are rich in sesquiterpene alcohols similar in structure to 1-Dodecen-4-ol, 3-methyl-, has shown that a GC×GC system with a non-polar first-dimension column and a polar second-dimension column can effectively separate these complex mixtures. chromatographyonline.comnih.gov This powerful technique is particularly useful for resolving isomeric compounds that co-elute in a single-dimension GC separation. researchgate.net
Mass Spectrometry for Structural Elucidation and Identification
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and structure of a compound by measuring the mass-to-charge ratio of its ions.
Electron Ionization Mass Spectrometry (EI-MS) and Spectral Library Matching
When coupled with GC, electron ionization mass spectrometry (EI-MS) is a standard method for the identification of volatile compounds. In EI-MS, high-energy electrons bombard the analyte molecules, causing them to ionize and fragment in a reproducible manner. researchgate.net The resulting mass spectrum is a unique "fingerprint" of the molecule, showing the molecular ion (if stable enough to be detected) and a series of fragment ions. dergipark.org.trresearchgate.net
The structure of an unknown compound can often be determined by comparing its experimental mass spectrum to those in extensive databases like the NIST Mass Spectral Library. dergipark.org.trresearchgate.net For an alcohol like 1-Dodecen-4-ol, 3-methyl-, characteristic fragmentation would involve the loss of a water molecule (M-18), as well as cleavage of the carbon-carbon bonds adjacent to the hydroxyl group.
Soft Ionization Techniques (e.g., Photoionization) for Molecular Ion Enhancement
One limitation of EI-MS is that for some molecules, particularly alcohols, the molecular ion can be weak or absent, making it difficult to determine the molecular weight. Soft ionization techniques, such as photoionization (PI), use lower energy to ionize the analyte, resulting in less fragmentation and a more prominent molecular ion peak. mdpi.comufz.de
In photoionization, photons are used to ionize the molecule. mdpi.com This technique can be particularly useful for the analysis of unsaturated compounds. mdpi.comacs.org Studies on terpenes have shown that photoionization can produce simpler mass spectra compared to electron ionization, which aids in the determination of the molecular weight of the parent compound. mdpi.comufz.de
Tandem Mass Spectrometry for Double Bond Localization and Fragmentation Analysis (e.g., Ultraviolet Photodissociation (UVPD), Electron-Induced Dissociation (EID))
Tandem mass spectrometry (MS/MS) provides more detailed structural information by isolating a specific ion (the precursor ion) and then inducing it to fragment further to produce product ions. Advanced fragmentation techniques like Ultraviolet Photodissociation (UVPD) and Electron-Induced Dissociation (EID) are particularly powerful for determining the precise location of double bonds and other structural features.
UVPD uses high-energy photons to fragment ions, leading to extensive fragmentation and providing detailed structural information. nih.govsemanticscholar.orgmdpi.com For unsaturated lipids and alcohols, UVPD can induce cleavage of the carbon-carbon bonds adjacent to the double bond, yielding diagnostic fragment ions that allow for its unambiguous localization. nih.govjst.go.jpresearchgate.net
EID involves the interaction of ions with a beam of low-energy electrons, which can also induce fragmentation and provide detailed structural information, including the location of double bonds and the position of acyl chains in lipids. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including 1-Dodecen-4-ol, 3-methyl-. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework, while advanced NMR techniques are crucial for assigning the relative stereochemistry at the C3 and C4 chiral centers.
The structure of 1-Dodecen-4-ol, 3-methyl- contains two stereocenters, leading to the possibility of four stereoisomers (two pairs of enantiomers). The diastereomeric pairs, often referred to as syn and anti, can be distinguished by NMR. The analysis of a closely related analogue, 3-Methyl-1-dodecen-5-ol, reveals distinct chemical shifts for the different diastereoisomers. wiley-vch.de
In ¹H NMR spectroscopy, the protons attached to the vinyl group (C1 and C2) are expected to appear in the downfield region, typically between 5.0 and 6.0 ppm. The proton on the carbon bearing the hydroxyl group (H4) would resonate around 3.6-3.7 ppm. wiley-vch.de The chemical shifts and, more importantly, the coupling constants (J-values) between H3 and H4 are diagnostic for determining the syn or anti configuration. Different spatial arrangements of the protons in the diastereomers lead to different dihedral angles, which in turn affect the magnitude of the coupling constant.
¹³C NMR spectroscopy provides complementary information. The carbons of the double bond (C1 and C2) typically resonate at approximately 114-115 ppm and 142-144 ppm, respectively. The carbon atom attached to the hydroxyl group (C4) is expected around 73-75 ppm. wiley-vch.de Subtle but measurable differences in the chemical shifts of the carbons in the vicinity of the stereocenters (C3, C4, and the methyl group at C3) are observed for the syn and anti diastereomers, allowing for their differentiation. wiley-vch.de For instance, in an analogue, the chemical shifts for the syn and anti diastereomers show clear distinctions. wiley-vch.de
Table 1: Predicted ¹H NMR Chemical Shifts for 1-Dodecen-4-ol, 3-methyl- in CDCl₃
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H1 (=CH₂) | ~5.0 - 5.2 | dd | ~17.3, ~1.7 |
| H1' (=CH₂) | ~4.9 - 5.1 | dd | ~10.2, ~1.7 |
| H2 (-CH=) | ~5.7 - 5.8 | ddd | ~17.3, ~10.2, ~7.8 |
| H3 (-CH(CH₃)-) | ~2.0 - 2.4 | m | |
| H4 (-CH(OH)-) | ~3.6 - 3.7 | m | |
| H5-H11 (-CH₂-) | ~1.2 - 1.6 | m | |
| H12 (-CH₃) | ~0.9 | t | ~6.7 |
| 3-CH₃ | ~1.0 | d | ~6.7 |
| -OH | Variable | br s |
Data is predicted based on values for structurally similar compounds like 3-Methyl-1-dodecen-5-ol. wiley-vch.de
Table 2: Predicted ¹³C NMR Chemical Shifts for 1-Dodecen-4-ol, 3-methyl- in CDCl₃
| Carbon | Predicted Chemical Shift (δ, ppm) (anti-diastereomer) | Predicted Chemical Shift (δ, ppm) (syn-diastereomer) |
|---|---|---|
| C1 (=CH₂) | ~114.7 | ~115.3 |
| C2 (-CH=) | ~143.6 | ~142.4 |
| C3 (-CH(CH₃)-) | ~44.1 | ~43.5 |
| C4 (-CH(OH)-) | ~74.7 | ~73.3 |
| C5 | ~39.7 | ~39.4 |
| C6-C11 | ~22-32 | ~22-32 |
| C12 | ~14.0 | ~14.0 |
| 3-CH₃ | ~20.1 | ~21.1 |
Data is predicted based on values for structurally similar compounds like 3-Methyl-1-dodecen-5-ol and 3-methyl-1-dodecen-5-ol. wiley-vch.de
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. For 1-Dodecen-4-ol, 3-methyl-, the IR spectrum would be characterized by absorptions corresponding to the hydroxyl (-OH) and alkene (C=C) groups, as well as the aliphatic C-H bonds.
The most prominent and easily identifiable peak would be that of the O-H stretching vibration from the alcohol functional group. libretexts.org This absorption typically appears as a strong, broad band in the region of 3200-3600 cm⁻¹. openstax.org The broadness of the peak is a result of intermolecular hydrogen bonding between the alcohol molecules.
The presence of the vinyl group is confirmed by several characteristic absorptions. The C=C stretching vibration of the double bond is expected to show a medium-intensity peak around 1640-1680 cm⁻¹. libretexts.org The sp² C-H stretching vibration of the protons attached to the double bond typically appears at wavenumbers just above 3000 cm⁻¹, usually in the 3010-3100 cm⁻¹ range. libretexts.org Additionally, strong out-of-plane C-H bending vibrations for the monosubstituted alkene (vinyl group) are expected in the 910-990 cm⁻¹ region. oup.com
The aliphatic nature of the rest of the molecule is indicated by strong C-H stretching absorptions from the methyl and methylene (B1212753) groups, which occur in the 2850-2960 cm⁻¹ range. libretexts.org C-H bending vibrations for these groups are also observed in the 1350-1470 cm⁻¹ region. libretexts.org Finally, a C-O stretching vibration associated with the secondary alcohol would be visible in the fingerprint region, typically around 1050-1150 cm⁻¹.
Table 3: Characteristic Infrared Absorption Frequencies for 1-Dodecen-4-ol, 3-methyl-
| Functional Group | Vibration Type | Characteristic Absorption (cm⁻¹) | Intensity |
|---|---|---|---|
| Alcohol (-OH) | O-H Stretch | 3200 - 3600 | Strong, Broad |
| Alkene (=C-H) | C-H Stretch | 3010 - 3100 | Medium |
| Alkane (-C-H) | C-H Stretch | 2850 - 2960 | Strong |
| Alkene (C=C) | C=C Stretch | 1640 - 1680 | Medium |
| Alkane (-CH₂) | C-H Bend (Scissoring) | ~1470 | Medium |
| Alkane (-CH₃) | C-H Bend (Rock) | ~1375 | Medium |
| Alcohol (C-O) | C-O Stretch | 1050 - 1150 | Strong |
| Alkene (=CH₂) | C-H Bend (Out-of-plane) | 910 - 990 | Strong |
Data is based on established ranges for organic functional groups. libretexts.orgopenstax.orglibretexts.org
Table 4: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| 1-Dodecen-4-ol, 3-methyl- |
| 3-Methyl-1-dodecen-5-ol |
| 3-Methyl-1-undecen-4-ol |
| 4-Methyl-1-penten-3-ol |
| 2,5,8-trimethyl-8-hydroxy-nonan-4-one (stigmolone) |
| 3,4-dihydro-2,2,5-trimethyl-6-(2-methylpropyl)-2H-pyran |
Computational Chemistry and Molecular Modeling of 1 Dodecen 4 Ol, 3 Methyl
Quantum Chemical Calculations for Electronic Structure and Energetic Characterization
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the electronic properties and intrinsic stability of a molecule. nih.gov These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of a molecule. For 1-Dodecen-4-ol, 3-methyl-, such calculations would elucidate its fundamental electronic character and thermodynamic properties.
Detailed research findings from these calculations would typically include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter, indicating the molecule's chemical reactivity and kinetic stability. mdpi.com A smaller gap suggests the molecule is more likely to be reactive. Furthermore, calculations can determine the molecule's total energy, dipole moment, and polarizability, which govern its interactions with other molecules and external electric fields. mdpi.com Ionization potential, the energy required to remove an electron, is another key descriptor indicating chemical inertness or reactivity. mdpi.com While specific studies on 1-Dodecen-4-ol, 3-methyl- are not prevalent, data from analogous compounds illustrate the typical outputs of such analyses.
Table 1: Calculated Electronic Properties (Illustrative) This table illustrates the type of data obtained from quantum chemical calculations, with values based on similar functionalized organic molecules for context.
| Property | Description | Illustrative Value |
| Total Energy | The total electronic energy of the optimized molecular structure. | -997.04 Hartree |
| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | -7.39 eV |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | -0.85 eV |
| HOMO-LUMO Gap | The energy difference between HOMO and LUMO; indicates chemical reactivity. | 6.54 eV |
| Dipole Moment | A measure of the net molecular polarity arising from charge separation. | 2.5 Debye |
| Ionization Potential (I) | The energy required to remove one electron from the molecule. A lower value indicates a better electron donor. mdpi.com | 7.39 eV |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum calculations focus on a static, minimum-energy structure, Molecular Dynamics (MD) simulations model the dynamic behavior of molecules over time. arxiv.orgnih.gov For a flexible molecule like 1-Dodecen-4-ol, 3-methyl-, with its long aliphatic chain, MD simulations are essential for exploring its conformational space. These simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory of positions and velocities.
Analysis of an MD trajectory reveals the preferred three-dimensional shapes (conformers) the molecule adopts in different environments (e.g., in a vacuum, in a solvent). It can quantify bond lengths, bond angles, and dihedral angles, showing how the structure fluctuates around its equilibrium state. wordpress.com Key insights include the flexibility of the dodecene chain, the rotational freedom around the C-C single bonds, and the spatial orientation of the hydroxyl and methyl groups. Furthermore, MD simulations are used to study intermolecular interactions, such as how molecules of 1-Dodecen-4-ol, 3-methyl- might aggregate or how they interact with solvent molecules, which is crucial for understanding properties like solubility. oup.com Parameters like the Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and Radius of Gyration (RG) are calculated from the trajectory to quantify the stability and compactness of the molecular structure over the simulation time. nih.gov
Table 2: Key Parameters from Molecular Dynamics Simulations (Illustrative) This table outlines typical outputs from MD simulations used to analyze molecular dynamics and stability.
| Parameter | Description |
| Root Mean Square Deviation (RMSD) | Measures the average distance between the atoms of the simulated molecule and a reference structure, indicating structural stability over time. nih.gov |
| Root Mean Square Fluctuation (RMSF) | Measures the deviation of each individual atom from its average position, highlighting flexible regions of the molecule. nih.gov |
| Radius of Gyration (Rg) | Indicates the compactness of the molecule's structure during the simulation. A stable Rg value suggests a stable conformation. nih.gov |
| Solvent Accessible Surface Area (SASA) | Calculates the surface area of the molecule that is accessible to a solvent, providing insight into solubility and intermolecular interactions. nih.gov |
| Hydrogen Bonds | Quantifies the number and duration of hydrogen bonds formed between the molecule's hydroxyl group and solvent or other molecules. nih.gov |
Reaction Pathway Analysis and Transition State Modeling
Understanding the chemical reactions that 1-Dodecen-4-ol, 3-methyl- can undergo is critical for predicting its stability, degradation pathways, and potential for synthesis. Computational methods can model the entire course of a chemical reaction, from reactants to products, by mapping the potential energy surface. nih.gov This involves identifying and characterizing the structures and energies of transition states—the high-energy intermediates that connect reactants and products.
For example, the dehydration of 1-Dodecen-4-ol, 3-methyl- or its oxidation could be modeled. DFT calculations are used to locate the transition state structure for a given reaction step and calculate its energy. nih.gov The difference in energy between the reactants and the transition state is the activation energy or reaction barrier, which determines the reaction rate. nih.gov By mapping these points, a reaction coordinate diagram can be constructed, providing a visual representation of the energy changes throughout the reaction. Studies on similar reactions, such as the alkylation of phenols with alcohols on catalyst surfaces, have successfully used DFT to calculate reaction barriers, which are often in the range of 0.3 to 0.54 eV for facile steps. nih.gov This type of analysis can predict the most likely reaction products and identify potential catalysts by showing how they lower the activation energy.
Quantitative Structure-Activity Relationship (QSAR) Methodologies for Predictive Chemical Behavior
Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the structural or physicochemical properties of chemicals with their biological activity or other properties. biochempress.comasianpubs.org The fundamental principle is that similar structures tend to have similar activities. biochempress.com To build a QSAR model, a set of molecules with known properties (the training set) is used. For each molecule, numerical descriptors are calculated that encode its structural, topological, or electronic features.
For 1-Dodecen-4-ol, 3-methyl-, a wide range of descriptors could be calculated, including its molecular weight, log P (octanol-water partition coefficient), and quantum-chemically derived values like HOMO/LUMO energies. umweltbundesamt.de These descriptors would then be used as variables in a statistical model to predict a specific endpoint, such as toxicity, biodegradability, or receptor binding affinity. For instance, various QSAR models like the BIOWIN suite are used to predict biodegradability based on structural fragments. ospar.org The development of such models is crucial for screening large numbers of chemicals for potential hazards or desired properties without the need for extensive experimental testing, a key goal in regulatory frameworks like REACH. europa.eu
Biosynthetic Pathways of Methyl Branched Alkenyl Alcohols
Origin of Methyl Branches: Propionate (B1217596) and Methylmalonate Incorporation
The characteristic methyl branches in the carbon skeletons of natural products like methyl-branched alcohols originate from the incorporation of precursors other than the usual acetate (B1210297) units in fatty acid synthesis. The primary donors for these methyl groups are propionate and its activated form, propionyl-CoA, which is subsequently converted to methylmalonyl-CoA. nih.govgoogle.com
In many microorganisms, propionyl-CoA is generated through several metabolic routes, including the catabolism of odd-chain fatty acids, certain amino acids like valine and isoleucine, or the direct activation of propionate from the environment. nih.gov The enzyme propionyl-CoA carboxylase (PCC) then catalyzes the ATP-dependent carboxylation of propionyl-CoA to form methylmalonyl-CoA. google.comnih.gov This molecule serves as an "extender" unit in polyketide synthesis (PKS) or fatty acid synthesis (FAS). When a polyketide synthase incorporates methylmalonyl-CoA instead of the standard malonyl-CoA, a methyl branch is introduced into the growing acyl chain. rsc.orgskinident.world
Engineered biosynthetic pathways in microorganisms like cyanobacteria have demonstrated this principle clearly. Different enzymatic modules can be introduced to produce methylmalonyl-CoA from precursors such as propionate or methylmalonate, which is then used by a polyketide synthase to create multi-methyl-branched molecules. nih.gov Feeding studies with isotopically labeled propionate have also confirmed its role as the source of methyl groups in the biosynthesis of certain insect pheromones. rsc.org
Table 1: Key Precursors and Enzymes in Methyl Branch Formation
| Precursor | Activated Form | Key Enzyme | Function |
|---|---|---|---|
| Propionate | Propionyl-CoA | Propionyl-CoA Synthase (e.g., FacA) | Activates propionate to propionyl-CoA. nih.gov |
| Propionyl-CoA | (S)-Methylmalonyl-CoA | Propionyl-CoA Carboxylase (PCC) | Carboxylates propionyl-CoA to form methylmalonyl-CoA. google.comnih.gov |
| Succinyl-CoA | (R/S)-Methylmalonyl-CoA | Methylmalonyl-CoA Mutase/Epimerase | Converts a TCA cycle intermediate to methylmalonyl-CoA. nih.gov |
Desaturation Mechanisms in Unsaturated Fatty Acid and Alcohol Biosynthesis
The introduction of one or more carbon-carbon double bonds into a saturated fatty acyl chain is a critical step in forming alkenyl alcohols. This process, known as desaturation, is catalyzed by a class of enzymes called fatty acid desaturases. researchgate.netfrontiersin.org These enzymes are responsible for the vast diversity of unsaturated fatty acids found in nature. There are two primary mechanisms for this transformation: aerobic and anaerobic desaturation. wikipedia.org
The aerobic pathway is widespread in eukaryotes, including animals and plants, as well as some bacteria. wikipedia.orgrsc.org It utilizes molecular oxygen and a reduced cofactor like NADH or NADPH to remove two hydrogen atoms from the fatty acid chain, creating a double bond. wikipedia.orgrsc.org These desaturases are often highly specific regarding the position where they introduce the double bond. For instance, many animal enzymes create a double bond at the Δ9 position (counting from the carboxyl group), whereas plants possess a wider variety of desaturases capable of introducing double bonds closer to the methyl (ω) end of the chain. researchgate.netrsc.org
Fatty acid desaturases are broadly classified based on their substrate:
Acyl-CoA desaturases: Act on fatty acids esterified to coenzyme A. researchgate.net
Acyl-lipid desaturases: Act on fatty acids already incorporated into lipids. researchgate.net
Acyl-ACP desaturases: Act on fatty acids attached to an acyl carrier protein (ACP), which is common in plants and bacteria. researchgate.netfrontiersin.org
The anaerobic pathway, found in many bacteria like E. coli, does not require oxygen. Instead, a double bond is introduced during the fatty acid synthesis cycle itself. An intermediate in the pathway, a β-hydroxyacyl-ACP, is dehydrated by a specialized enzyme (e.g., FabA), which can then be isomerized and elongated to yield an unsaturated fatty acid. wikipedia.org
Table 2: Major Classes of Aerobic Fatty Acid Desaturases
| Desaturase Class | Typical Substrate | Cellular Localization | Common in |
|---|---|---|---|
| Acyl-CoA Desaturase | Fatty Acyl-CoA | Endoplasmic Reticulum | Fungi, Animals |
| Acyl-Lipid Desaturase | Fatty acid esterified to a lipid | Plastids, Endoplasmic Reticulum | Higher Plants, Cyanobacteria |
Enzymatic Reduction of Aldehydes and Ketones in Biological Alcohol Formation
The final step in the biosynthesis of an alcohol is the reduction of a corresponding carbonyl compound (an aldehyde or a ketone). This reaction is catalyzed by a large and diverse group of enzymes known as alcohol dehydrogenases (ADHs) or, more broadly, aldo-keto reductases. frontiersin.orgmdpi.com These enzymes facilitate the transfer of a hydride ion from a reduced nicotinamide (B372718) cofactor, either NADH or NADPH, to the carbonyl carbon. libretexts.orglibretexts.org
The reduction of an aldehyde yields a primary alcohol, while the reduction of a ketone produces a secondary alcohol. libretexts.orglibretexts.org The compound 1-Dodecen-4-ol, 3-methyl- is a secondary alcohol, implying its immediate precursor is a ketone (3-methyl-1-dodecen-4-one).
ADHs are central to many biotechnological processes due to their stereoselectivity, allowing for the production of specific enantiomers of chiral alcohols. redalyc.org The reaction is reversible; the same enzyme can catalyze the oxidation of an alcohol to a carbonyl compound, with the direction of the reaction being influenced by the relative concentrations of substrates and cofactors. frontiersin.org To drive the reaction toward alcohol production, biological systems often couple it with a cofactor regeneration system to ensure a high concentration of NAD(P)H. frontiersin.org The substrate specificity of ADHs varies widely; some are highly specific, while others, like the ADH from Rhodococcus ruber, can act on a broad range of bulky substrates. frontiersin.org
Microbial Production of Volatile Organic Compounds (VOCs) Including Methyl-Branched Alcohols
Microorganisms, including bacteria and fungi, are prolific producers of a vast array of volatile organic compounds (MVOCs). oup.comnih.gov These low molecular weight compounds are byproducts of both primary and secondary metabolism and play roles in cell signaling and interactions. oup.comnih.gov The suite of MVOCs produced by a microbe is dependent on the species, substrate, and environmental conditions like temperature and pH. diva-portal.org
Among the diverse chemical classes of MVOCs are alcohols, ketones, esters, and terpenes. nih.govdiva-portal.org Methyl-branched alcohols are frequently identified as products of microbial metabolism. For example, 3-methyl-1-butanol is a common VOC produced by many fungi and is also a target for biofuel research. nih.gov Fungi of the genus Ascocoryne have been shown to produce a range of straight and branched medium-chain alcohols and ketones. nih.gov Similarly, certain bacteria are known to produce branched alcohols during secondary fermentation processes. nih.gov During composting, a succession of VOCs is observed, with branched alcohols being characteristic of the high-temperature thermophilic phase, pointing to their microbial origin. oup.com
Table 3: Examples of Microorganisms Producing Methyl-Branched VOCs
| Microorganism | VOC Produced | Chemical Class | Reference |
|---|---|---|---|
| Ascocoryne sarcoides | 3-methyl-1-butanol | Alcohol | nih.gov |
| Ascocoryne sarcoides | 4-methyl-3-hexanone | Ketone | nih.gov |
| Actinomycetes (general) | 3-methyl-2-butanone, 4-methyl-2-pentanone | Ketone | diva-portal.org |
| Clostridium spp. | n-propanol, n-butanol | Alcohol | nih.gov |
Bacterial Biotransformations of Alkenyl Substrates
Bacteria possess a wide range of enzymatic machinery capable of transforming various organic molecules, including those with alkenyl functional groups. Some bacteria can utilize alkenes as a growth substrate. For instance, the marine sulfate-reducing bacterium Desulfatibacillum alkenivorans can grow on long-chain n-alkenes as its sole source of carbon and energy. asm.org This organism incorporates the carbon skeleton of the alkene into its cellular lipids, including monoalkyl- and dialkylglycerols, demonstrating a clear biotransformation of an alkenyl substrate. asm.org
Other bacterial biotransformations involve the hydroxylation of alkenes. Monooxygenase enzymes can attack the double bond to form an epoxide, which can then be hydrolyzed to a diol, or they can hydroxylate an allylic carbon position to form an unsaturated alcohol. nih.gov While some bacteria are noted for producing alkenes as byproducts of metabolism, such as the formation of isobutene from tert-butyl alcohol, these alkenes can subsequently be acted upon by other enzymes. nih.gov The ability of bacteria to perform whole-cell biotransformations is harnessed in biotechnology to produce valuable chemicals, including chiral alcohols, from a variety of substrates. core.ac.uk
Environmental Transformation and Degradation Pathways of Alkenyl Alcohols
Biotic Degradation by Microorganisms
The primary mechanism for the environmental breakdown of many organic compounds, including alcohols and alkenes, is through the metabolic activity of microorganisms. This process, known as biodegradation, can occur under both aerobic (oxygen-rich) and anaerobic (oxygen-deficient) conditions.
While direct studies on the biodegradation of 1-Dodecen-4-ol, 3-methyl- are lacking, the degradation of similar long-chain and branched-chain hydrocarbons by bacteria is well-documented. Microorganisms, particularly bacteria and fungi, are known to utilize such compounds as a source of carbon and energy.
Aerobic Biodegradation:
Under aerobic conditions, the initial attack on a hydrocarbon chain is typically catalyzed by oxygenase enzymes. For a compound like 1-Dodecen-4-ol, 3-methyl-, two primary aerobic pathways are likely:
Terminal Oxidation: This pathway involves the oxidation of the terminal methyl group of the alkyl chain. In many bacteria, this process is initiated by an alkane hydroxylase, which converts the alkane to a primary alcohol. Since 1-Dodecen-4-ol, 3-methyl- already possesses a hydroxyl group, microbial oxidation is likely to target either the terminal methyl group or the double bond. Oxidation of the terminal methyl group would lead to the formation of a dicarboxylic acid, which can then enter the β-oxidation pathway.
Sub-terminal Oxidation: This mechanism involves the oxidation of a methylene (B1212753) group within the carbon chain, leading to the formation of a secondary alcohol and subsequently a ketone. The presence of the double bond and the existing hydroxyl group in 1-Dodecen-4-ol, 3-methyl- may influence the preferred site of microbial attack.
Attack on the Double Bond: The carbon-carbon double bond represents a site of high electron density, making it susceptible to microbial epoxidation. This would lead to the formation of an epoxide, which can be further hydrolyzed to a diol and subsequently metabolized.
Anaerobic Biodegradation:
Anaerobic biodegradation of hydrocarbons is generally a slower process than aerobic degradation. It often occurs in environments such as sediments and groundwater. The initial activation of the hydrocarbon molecule in the absence of oxygen can proceed through several mechanisms, including:
Addition to Fumarate: Some anaerobic bacteria can add the hydrocarbon to fumarate, forming a substituted succinate (B1194679) derivative that can then be further metabolized.
Anaerobic Hydroxylation: While less common, some anaerobic microorganisms are capable of hydroxylating alkanes using water as the source of the oxygen atom.
The biodegradability of branched-chain compounds can sometimes be lower than that of their linear counterparts due to steric hindrance affecting enzyme-substrate interactions. However, some microbial species, such as those from the genus Alcanivorax, are known to efficiently degrade branched alkanes.
A study on the degradation of crude (4-methylcyclohexyl)methanol, a structurally related cyclic alcohol, found that aerobic degradation was nearly complete within 14 days, whereas anaerobic degradation was significantly slower. This suggests that 1-Dodecen-4-ol, 3-methyl- would also be more readily degraded in aerobic environments.
Specific metabolites for the biodegradation of 1-Dodecen-4-ol, 3-methyl- have not been documented. However, based on the degradation pathways of similar molecules, a range of potential intermediate products can be predicted.
For instance, the biodegradation of long-chain alkanes by Pseudomonas species is known to produce corresponding fatty acids via terminal oxidation. The degradation of n-hexadecane by Pseudomonas aeruginosa, for example, resulted in the identification of 1-hexadecanol (B1195841) and n-hexadecanoic acid as metabolites.
In the context of food spoilage, a related compound, 4-Methyl-1-dodecen-3-ol, has been identified as a volatile organic compound produced by the bacterium Serratia proteamaculans in meat samples, indicating its formation through microbial metabolism.
The table below summarizes potential metabolites based on analogous degradation pathways.
| Parent Compound | Potential Degradation Pathway | Potential Metabolites | Reference Organism/System (for analogy) |
| 1-Dodecen-4-ol, 3-methyl- | Terminal Oxidation | 3-methyl-1-dodecen-1,12-dioic acid | Pseudomonas species (alkane degradation) |
| Epoxidation of double bond | 3-methyl-1,2-epoxydodecan-4-ol | General microbial alkene metabolism | |
| Hydrolysis of epoxide | 3-methyl-dodecane-1,2,4-triol | General microbial alkene metabolism | |
| β-oxidation | Chain-shortened fatty acids | General fatty acid metabolism |
Q & A
Q. What spectroscopic and chromatographic methods are recommended for structural confirmation of 3-methyl-1-dodecen-4-ol?
To confirm the structure, use gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) . GC-MS is effective for volatile alkenols, with retention indices (e.g., 895.928 for C7H14O2 analogs) aiding identification . NMR (¹H and ¹³C) resolves stereochemistry and branching, as demonstrated for structurally similar compounds like 4-methyl-3-penten-1-ol (C6H12O) . For enhanced resolution in complex mixtures, two-dimensional gas chromatography (GC×GC) coupled with time-of-flight MS is advised, as validated for volatile organic compounds .
Q. What safety protocols are critical for handling 3-methyl-1-dodecen-4-ol in laboratory settings?
Follow EN 374-standard gloves , safety goggles , and local exhaust ventilation to minimize exposure. Safety guidelines from ChemScene LLC emphasize avoiding skin contact and using closed systems . In case of spills, prevent entry into drains and use inert absorbents. Emergency showers and eye-wash stations must be accessible, as specified in safety data sheets .
Advanced Research Questions
Q. How can discrepancies in reported physicochemical properties (e.g., boiling point) be resolved?
Cross-validate data using NIST Standard Reference Databases and PubChem entries. For example, NIST’s gas chromatography data for similar compounds (e.g., 1-(4-hydroxy-3-methoxyphenyl)dodec-4-en-3-one) provides benchmark retention indices . Discrepancies may arise from impurities or instrumental calibration; thus, triplicate measurements with internal standards (e.g., deuterated analogs) are recommended .
Q. What experimental designs assess the oxidative stability of 3-methyl-1-dodecen-4-ol under varying conditions?
Conduct accelerated aging studies under controlled temperature (e.g., 40°C–60°C) and humidity (30%–70% RH). Monitor degradation via Fourier-transform infrared spectroscopy (FTIR) to track hydroxyl group oxidation. Stability data for dodecane-1,12-diol suggests avoiding strong oxidizers and storing under nitrogen . For mechanistic insights, combine electron paramagnetic resonance (EPR) to detect free radical intermediates .
Q. How can the stereochemical influence of the double bond on reactivity be studied?
Use catalytic hydrogenation with Pd/C or PtO₂ under controlled H₂ pressure. Compare reaction rates of cis vs. trans isomers (if applicable) via kinetic monitoring (e.g., in situ IR). For stereochemical analysis, chiral column GC or circular dichroism (CD) is recommended, as applied to monoterpenols in prior studies .
Q. What strategies optimize the synthesis of 3-methyl-1-dodecen-4-ol to minimize byproducts?
Employ Grignard reagent coupling (e.g., dodecenyl magnesium bromide with methyl ketones) under anhydrous conditions. Purify via fractional distillation (boiling range 200°C–220°C, extrapolated from C12 analogs ). Monitor reaction progress with thin-layer chromatography (TLC) using silica gel plates and hexane/ethyl acetate (9:1) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
